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Compound of Interest |

4-Bromo-N-(4-fluorobenzyl)-3-
Compound Name: -
methylaniline
CAS No.: 1019487-46-7
Cat. No.: B3341157
. J

2-[1-Bromo-1-(4-fluorophenyl)propan-2-yl]pyridine:
A Critical Intermediate in Medicinal Chemistry[1][2]
Executive Summary

This technical guide analyzes the chemical entity C14H13BrFN, specifically identified as 2-[1-
Bromo-1-(4-fluorophenyl)propan-2-yljpyridine.[1] This molecule represents a privileged "halo-
alkyl-pyridine" scaffold, serving as a pivotal electrophilic intermediate in the synthesis of

histamine H1 antagonists (pheniramine analogues) and serotonin reuptake inhibitors (SSRIs).

[2]1]

For researchers in drug discovery, this bromide is not merely a precursor; it is a branch point.
Its secondary benzylic bromide moiety allows for divergent synthesis: nucleophilic substitution
yields bioactive amines (antihistamines), while elimination yields styryl-pyridines (Zimelidine-
class antidepressants).[2][1]

Part 1: Chemical Identity & Physicochemical Profile[1][2]

The C14H13BrFN scaffold is defined by a propyl backbone linking a pyridine ring and a 4-
fluorophenyl group, with a reactive bromine atom at the benzylic position. This specific
halogenation pattern activates the molecule for

and
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transformations.[2]

ble 1: Physicochemical Specificati

Property Specification Technical Note
2-[1-Bromo-1-(4- ] ] ]
Primary isomer of interest.[2]
IUPAC Name fluorophenyl)propan-2- 1]
ylpyridine
Halogenated propyl-pyridine
Formula L
derivative.[2][1]
) Suitable for fragment-based
Molecular Weight 294.16 g/mol i
drug discovery.[2][1]
Monoisotopic mass for MS
Exact Mass 293.02 g/mol

calibration.[2]

Physical State

Viscous Oil / Low-melting Solid

Tendency to crystallize slowly;
often handled as oil.[2][1]

Reactivity Class

Secondary Benzylic Halide

High electrophilicity; prone to
hydrolysis.[2]

LogP (Calc)

Lipophilic; requires non-polar
solvents (DCM, Toluene).[2]

Part 2: Synthetic Utility & Mechanism[1][2][3]

The utility of C14H13BrFN lies in the lability of the C-Br bond. The bromine is attached to a
carbon that is both secondary and benzylic (stabilized by the fluorophenyl ring), making it an

exceptional electrophile.[1]

Mechanistic Pathways[1][3][4][5]

» Nucleophilic Substitution (

): Primary application.[2] Reaction with secondary amines (e.g., dimethylamine) displaces
the bromide to form the tertiary amine pharmacophore found in Fluoropheniramine.[1]

e Elimination (
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): Under strong basic conditions (e.g., KOtBu), the molecule undergoes dehydrohalogenation
to form the alkene, a precursor to Zimelidine analogues.[1]

Visualization: Divergent Synthetic Pathways

The following diagram illustrates how C14H13BrFN serves as a central hub in the synthesis of
multiple drug classes.

Fluoropheniramine

Amination (H1 Antagonist)
(HNMe2, SN2)

Radical Bromination Elimination
Precursor (NBS/CCl4) - C14H13BrFN (KOtBu, E2) Zimelidine Analog
(Alcohol/Alkane) o (The Scaffold) Pd-Coupling (SSRI)
Suzuki-Miyaura)

Biaryl Scaffold
(Kinase Inhibitor)

Click to download full resolution via product page

Figure 1: Divergent synthetic utility of the C14H13BrFN scaffold. The secondary bromide allows
access to three distinct pharmacological classes.

Part 3: Experimental Protocol (Amination)

Objective: Synthesis of the fluoropheniramine-class amine via nucleophilic substitution of
C14H13BrFN.

Safety Warning: C14H13BrFN is a potent alkylating agent and a probable lachrymator.[2] All
operations must be performed in a fume hood.

Reagents
e Substrate: C14H13BrFN (1.0 eq)[2][1]

e Nucleophile: Dimethylamine (2.0 M in THF, 3.0 eq)[2][1]
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e Base: Potassium Carbonate (
, anhydrous, 2.0 eq)[1]

e Solvent: Acetonitrile (ACN) or DMF (Dry)[2][1]

Step-by-Step Methodology

e Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve
C14H13BrFN (294 mg, 1.0 mmol) in anhydrous ACN (5 mL).

o Addition: Add anhydrous

(276 mg, 2.0 mmol) to the solution.

» Nucleophile Introduction: Cool the mixture to 0°C. Dropwise add Dimethylamine solution (1.5
mL, 3.0 mmol).

o Expert Insight: Cooling is critical.[2] The reaction is exothermic, and higher temperatures
promote the elimination side-product (alkene).[2][1]

e Reaction: Allow the mixture to warm to room temperature and stir for 12—18 hours. Monitor
via TLC (Hexane/EtOAc 4:1).[2][1] The starting bromide (

) should disappear, and a polar spot (amine) should appear at the baseline (or
with triethylamine modifier).[2][1]
o Workup:
o Dilute with water (20 mL) and extract with Ethyl Acetate (
mL).[2][1]
o Wash combined organics with brine.[2]
o Dry over

and concentrate in vacuo.
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 Purification: The crude oil is often pure enough for the next step.[2] If necessary, purify via
flash chromatography (DCM/MeOH 95:5).[1]

Part 4: Quality Control & Validation

To ensure the integrity of the C14H13BrFN scaffold before use, the following analytical
checkpoints are mandatory.

1. 1H NMR Validation

The methine proton attached to the bromide is the diagnostic signal.
o Expected Signal: A doublet (or dd) around

5.1 -5.4 ppm.[2]

» Failure Mode: If this signal shifts upfield to ~4.0 ppm, hydrolysis to the alcohol has occurred.
If it disappears and olefinic protons appear (6.0—7.0 ppm), elimination has occurred.[2]

2. Mass Spectrometry (LC-MS)[2][1]

* Isotope Pattern: Look for the characteristic 1:1 doublet of Bromine (

and

).[2][1]

e M+H: Peaks at 294.0 and 296.0 m/z.
¢ Note: In ESI+, the labile bromide may fall off, showing a dominant

carbocation peak at m/z ~214.[2][1]

Visualization: QC Logic Flow
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FAIL: Olefinic Signals
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PASS: Proceed to Synthesis

Click to download full resolution via product page

Figure 2: Quality Control decision tree for validating scaffold integrity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. researchgate.net [researchgate.net]

2. Florylpicoxamid | C27H26F2N206 | CID 121463656 - PubChem
[pubchem.ncbi.nlm.nih.gov]

¢ 3. 3-Bromo-4-fluoropyridin-2-amine | 1417407-29-4 | Benchchem [benchchem.com]
¢ 4. mdpi.com [mdpi.com]
¢ 5. heteroletters.org [heteroletters.org]

¢ 6. Synthesis and pharmacological investigation of azaphthalazinone human histamine H(1)
receptor antagonists - PubMed [pubmed.ncbi.nim.nih.gov]

e 7. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nim.nih.gov]

¢ 8. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher
Scientific - US [thermofisher.com]

¢ To cite this document: BenchChem. [Technical Guide: The C14H13BrFN Scaffold].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3341157#molecular-weight-and-formula-c14h13brfn]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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